
3-(Benzyloxy)-6-bromo-2-chlorophenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Benzyloxy)-6-bromo-2-chlorophenol is an organic compound that features a benzyl ether group attached to a phenol ring, which is further substituted with bromine and chlorine atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzyloxy)-6-bromo-2-chlorophenol typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often involve the use of solvents like dichloromethane or ethanol, and catalysts such as potassium carbonate .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, and employing continuous flow reactors to enhance efficiency and safety.
化学反応の分析
Types of Reactions
3-(Benzyloxy)-6-bromo-2-chlorophenol can undergo various chemical reactions, including:
Oxidation: This reaction can convert the phenol group into a quinone derivative.
Reduction: The bromine and chlorine substituents can be reduced under specific conditions.
Substitution: The benzyloxy group can be replaced with other substituents through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group would yield a quinone, while substitution reactions could introduce various functional groups in place of the benzyloxy group.
科学的研究の応用
3-(Benzyloxy)-6-bromo-2-chlorophenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme interactions and inhibition.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
作用機序
The mechanism of action of 3-(Benzyloxy)-6-bromo-2-chlorophenol involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include the disruption of cellular processes such as DNA replication or protein synthesis .
類似化合物との比較
Similar Compounds
3-(Benzyloxy)-2-chlorophenol: Lacks the bromine substituent, which may affect its reactivity and applications.
3-(Benzyloxy)-6-chlorophenol: Similar structure but with different halogen substituents, leading to variations in chemical behavior.
4-(Benzyloxy)-2-chlorophenol: Positional isomer with different substitution pattern, influencing its chemical properties
Uniqueness
3-(Benzyloxy)-6-bromo-2-chlorophenol is unique due to the presence of both bromine and chlorine substituents on the phenol ring, which can significantly influence its reactivity and potential applications. The combination of these substituents with the benzyloxy group provides a versatile scaffold for further chemical modifications and research applications.
特性
分子式 |
C13H10BrClO2 |
|---|---|
分子量 |
313.57 g/mol |
IUPAC名 |
6-bromo-2-chloro-3-phenylmethoxyphenol |
InChI |
InChI=1S/C13H10BrClO2/c14-10-6-7-11(12(15)13(10)16)17-8-9-4-2-1-3-5-9/h1-7,16H,8H2 |
InChIキー |
ZYLCPBYWMJMNRG-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)COC2=C(C(=C(C=C2)Br)O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


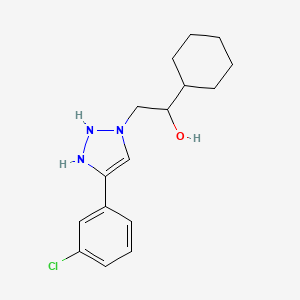
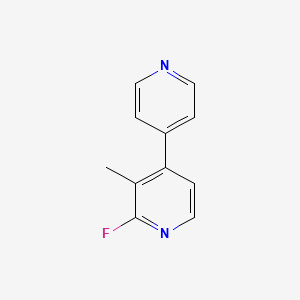
![(1S,5S)-ethyl 3-benzyl-3-azabicyclo[3.1.0]hexane-1-carboxylate hydrochloride](/img/structure/B14025223.png)
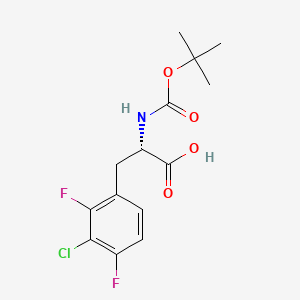
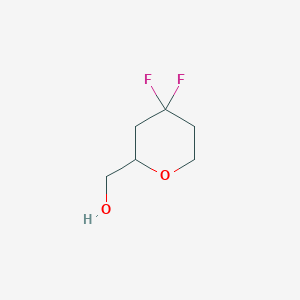
![2-Bromo-4-chloro-5-fluoro-1H-benzo[d]imidazole](/img/structure/B14025237.png)

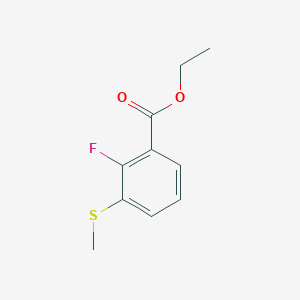
![Methyl 4-(trifluoromethyl)-1H-benzo[D]imidazole-7-carboxylate](/img/structure/B14025250.png)
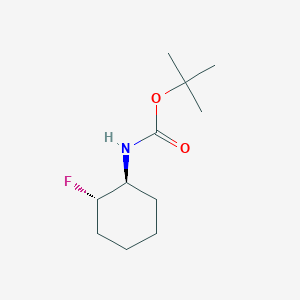
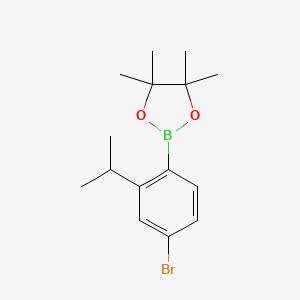
![3-Bromo-5H-pyrano[4,3-B]pyridin-8(7H)-one](/img/structure/B14025268.png)
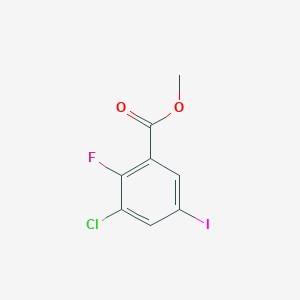
![7-(2-Amino-6-fluorophenyl)-4-((2S,5R)-4-(3-chloropropanoyl)-2,5-dimethylpiperazin-1-YL)-1-(4,6-dicyclopropylpyrimidin-5-YL)-6-fluoropyrido[2,3-D]pyrimidin-2(1H)-one](/img/structure/B14025279.png)
